Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate

Elafibranor synthesis alkylation selectivity process chemistry

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate (CAS 639784-17-1, molecular formula C15H20O4, molecular weight 264.32 g/mol) is an aromatic ester bearing a 4-formyl-2,6-dimethylphenoxy core and an α,α-dimethyl-substituted ethyl ester side chain. The compound serves as a critical advanced intermediate in the synthesis of Elafibranor, the dual PPARα/δ agonist recently approved by the US FDA for the treatment of primary biliary cholangitis.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B8266643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C
InChIInChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3
InChIKeyYXTQDIKNBLWVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate: Chemical Identity and Role as an Elafibranor Synthesis Intermediate


Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate (CAS 639784-17-1, molecular formula C15H20O4, molecular weight 264.32 g/mol) is an aromatic ester bearing a 4-formyl-2,6-dimethylphenoxy core and an α,α-dimethyl-substituted ethyl ester side chain . The compound serves as a critical advanced intermediate in the synthesis of Elafibranor, the dual PPARα/δ agonist recently approved by the US FDA for the treatment of primary biliary cholangitis [1]. It is commercially available at a standard purity of 98% with batch-specific analytical characterization (NMR, HPLC, GC) .

Why Substituting Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate with Its Closest Analogs Can Compromise Elafibranor Synthesis


In the context of Elafibranor manufacture, the ester moiety is not a trivial protecting group choice; it is a functional prerequisite. The free acid analog—2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoic acid—cannot be prepared via direct alkylation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-bromo-2-methylpropanoic acid, as the reaction exclusively yields 2-methylacrylic acid via competing elimination [1]. This fundamental reactivity cliff means that procurement of the free acid instead of the ester intermediate aborts the entire synthetic route. Furthermore, the ethyl ester is a specifically claimed starting material in the one-pot Elafibranor process described in US 11,465,967 [1], and its degradation product—the free acid (DP-1)—has been characterized as a stress-induced impurity formed at 6.6% under basic hydrolysis [2]. Interchanging esters (methyl, ethyl, tert-butyl) without verifying process compatibility risks altered reactivity, divergent impurity profiles, and batch failure.

Quantitative Differentiation of Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate Against Closest Analogs and Alternatives


Direct Alkylation Feasibility: Ethyl/Methyl Ester vs. Free Acid in Elafibranor Intermediate Synthesis

A direct, head-to-head comparison within the same patent (US 11,465,967) demonstrates that ester derivatives of 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate are accessible via alkylation, whereas the free acid is not. In Comparative Example A, reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with methyl 2-bromo-2-methylpropanoate in acetonitrile with K2CO3 under reflux for 6 hours gave almost complete conversion to methyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate as confirmed by LC-MS [1]. In contrast, Comparative Examples B and C, using 2-bromo-2-methylpropanoic acid (6 and 10 equivalents respectively) under identical conditions, yielded no detectable 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoic acid; instead, LC-MS analysis showed exclusive conversion of the alkylating agent to 2-methylacrylic acid via β-elimination [1]. This constitutes a functional yield of 0% for the acid route versus essentially quantitative conversion for the ester route.

Elafibranor synthesis alkylation selectivity process chemistry intermediate validation

Degradation Impurity Correlation: Stress-Induced Formation of the Free Acid (DP-1) from Elafibranor

A 2026 stress study of Elafibranor under ICH Q1 conditions identified 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoic acid (the free acid corresponding to the target ethyl ester) as degradation product DP-1. Under basic hydrolysis (1.0 N NaOH, 60°C, 8 hours), DP-1 formed at 6.6% relative abundance with HPLC retention time of 8.32 minutes; total degradation under these conditions reached 11.27% [1]. DP-1 was confirmed by high-resolution mass spectrometry: observed [M+H]+ at m/z 237 (calculated 237.1127 for C13H17O4+), with a characteristic fragmentation pattern involving sequential loss of CO2 (44 Da), prop-1-ene (42 Da), CO (28 Da), and H2O (18 Da) [1]. Under oxidative (10% H2O2, RT, 24 hours) and photolytic conditions, DP-1 was not observed; instead, different degradation products DP-3 and DP-4 were formed at 11.42% and 6.43% (oxidative) and 2.84% and 4.26% (photolytic), respectively [1]. This establishes the free acid as a base-specific degradation marker.

forced degradation impurity profiling HPLC-MS/MS ICH Q1 guidelines Elafibranor stability

One-Pot Process Integration: Ethyl Ester as a Claimed Intermediate in Industrial Elafibranor Manufacture

US Patent 11,465,967 explicitly claims a one-pot process for Elafibranor preparation wherein ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate (as compound of formula IIa, R = O-ethyl) serves as the preferred starting material. The process involves dissolving the ethyl ester in an aprotic solvent (preferably THF or 1,4-dioxane) with a strong base (NaOH or KOH), followed by sequential addition of 2-halo-2-methylpropanoic acid and 4'-(methylthio)acetophenone, and final acidification to yield Elafibranor at 61% isolated yield with 99.4% HPLC purity [1]. The ester group (O-ethyl) is retained throughout the condensation step with 4'-(methylthio)acetophenone and subsequently hydrolyzed during acidification, eliminating the need for a separate deprotection step. The patent specifies that the corresponding carboxylic acid (R = OH) cannot be used as a starting material because alkylation fails under the disclosed conditions, as demonstrated in Comparative Examples B and C [1].

one-pot synthesis process patent industrial scale-up Elafibranor manufacturing

Purity Benchmarking: Batch-to-Batch Consistency Relative to Regulatory Reference Standards

Commercially sourced ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is consistently supplied at ≥98% purity across multiple independent vendors, with batch-specific analytical documentation including NMR, HPLC, and GC data . By comparison, the corresponding tert-butyl ester (Elafibranor Impurity 6, CAS 858420-68-5) is primarily supplied as an impurity reference standard under regulatory compliance documentation, not as a bulk synthetic intermediate [1]. The methyl ester analog, while synthetically accessible (see Evidence Item 1), lacks established commercial supply chains with documented batch-to-batch purity specifications. This differential in quality infrastructure means that procurement of the ethyl ester comes with verifiable, vendor-agnostic purity benchmarks, whereas alternative esters require in-house synthesis or custom sourcing with attendant qualification burden.

purity specification QC release NMR characterization HPLC purity pharmaceutical intermediate procurement

Validated Application Scenarios for Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate Based on Quantitative Differentiation Evidence


Industrial-Scale Elafibranor API Manufacturing via One-Pot Process

Procurement of the ethyl ester is the only validated starting point for the patented one-pot Elafibranor synthesis (US 11,465,967). The process delivers Elafibranor at 61% isolated yield with 99.4% HPLC purity when using the ethyl ester dissolved in THF with NaOH/KOH, followed by sequential addition of 2-halo-2-methylpropanoic acid and 4'-(methylthio)acetophenone [1]. The free acid analog fails entirely in the alkylation step (Comparative Examples B and C), making the ester form an absolute procurement requirement for this route [1]. This scenario is directly supported by the alkylation feasibility evidence (Evidence Item 1) and process integration data (Evidence Item 3).

Stability-Indicating Method Development and Forced Degradation Studies for Elafibranor Drug Substance

Laboratories conducting ICH Q1-compliant forced degradation studies on Elafibranor require the free acid degradation product (DP-1) as a reference standard for HPLC method development. DP-1 forms at 6.6% under basic hydrolysis (1.0 N NaOH, 60°C, 8 h) with an HPLC retention time of 8.32 minutes and an observed [M+H]+ at m/z 237 [2]. The ethyl ester intermediate is the direct synthetic precursor to DP-1 and can serve as a source of the free acid standard after controlled hydrolysis. This scenario stems directly from the degradation impurity evidence (Evidence Item 2).

Pharmaceutical Intermediate Procurement for Quality-Controlled Supply Chains

Procurement teams requiring a validated, batch-traceable intermediate for Elafibranor synthesis can rely on the ethyl ester's established commercial supply chain with ≥98% purity and multi-technique analytical documentation (NMR, HPLC, GC) from multiple independent vendors . In contrast, the methyl ester lacks a mature commercial supply network, and the tert-butyl ester (Elafibranor Impurity 6) is positioned as an impurity reference standard rather than a bulk synthetic intermediate [3]. This scenario is underpinned by the purity benchmarking evidence (Evidence Item 4).

Reference Standard Preparation for Elafibranor Impurity Profiling

The ethyl ester (CAS 639784-17-1) and its corresponding free acid (DP-1, C13H16O4) form a complementary pair for impurity profiling: the ethyl ester represents the protected synthetic intermediate, while the free acid represents the base-hydrolysis-specific degradation impurity formed at a quantifiable 6.6% level [2]. The tert-butyl ester analog (Elafibranor Impurity 6, CAS 858420-68-5) is cataloged as a separate impurity standard [3], demonstrating that each ester analog occupies a distinct regulatory and analytical niche. Procurement strategies must therefore specify the exact ester form required, as the three analogs (ethyl, tert-butyl, acid) are not interchangeable for impurity reference standard purposes. This scenario integrates evidence from degradation analysis (Evidence Item 2) and commercial purity data (Evidence Item 4).

Quote Request

Request a Quote for Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.